(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride
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Overview
Description
®-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is a derivative of benzoic acid and contains an amino and hydroxyethyl group, making it a versatile compound in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl 3-hydroxybenzoate with ®-1-amino-2-propanol under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions .
Medicine
In medicine, ®-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride is explored for its potential therapeutic properties. It is investigated for its role in drug development, particularly in designing molecules with specific biological activities .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of ®-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyethyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1-amino-2-hydroxyethyl)benzoate
- Ethyl 3-(1-amino-2-hydroxyethyl)benzoate
- Propyl 3-(1-amino-2-hydroxyethyl)benzoate
Uniqueness
®-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride is unique due to its specific stereochemistry and functional groups. The ®-configuration provides distinct biological activity and reactivity compared to its (S)-enantiomer or other similar compounds .
Properties
IUPAC Name |
methyl 3-[(1R)-1-amino-2-hydroxyethyl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-3-7(5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJKZSHJUALNL-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)[C@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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